Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and chlorine substituents on the indole ring, which can influence its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate typically involves the reaction of ethyl pyruvate with 2-bromophenylhydrazine under specific conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring. The presence of a chlorinating agent can introduce the chlorine substituent at the desired position on the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen substituents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the indole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the biological activity of indole derivatives and their interactions with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine substituents can influence its binding affinity and selectivity towards these targets. The compound may act by modulating the activity of enzymes, receptors, or other proteins involved in various biological processes .
Comparison with Similar Compounds
Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-bromo-1H-indole-2-carboxylate: Lacks the chlorine substituent, which can affect its chemical reactivity and biological activity.
Ethyl 7-bromo-1H-indole-2-carboxylate: Lacks the chlorine substituent at the 5-position, which can influence its properties.
Ethyl 5-chloro-1H-indole-2-carboxylate: Lacks the bromine substituent, which can alter its reactivity and activity.
The presence of both bromine and chlorine substituents in this compound makes it unique and can provide distinct chemical and biological properties compared to its analogs .
Biological Activity
Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique halogenated structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H8BrClN2O2 and a molecular weight of approximately 268.56 g/mol. The presence of bromine and chlorine atoms in its structure enhances its reactivity and biological profile, making it a subject of interest in various pharmacological studies.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Growth : Studies have shown that indole derivatives can exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated GI50 values ranging from 29 nM to 78 nM against different cancer types, indicating their potency in inhibiting cell growth .
Compound | Cell Line Tested | GI50 (nM) |
---|---|---|
This compound | MCF-7 (breast cancer) | ~56 |
Similar Indole Derivative | A-549 (lung cancer) | 33 |
Similar Indole Derivative | Panc-1 (pancreatic cancer) | 29 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Indole derivatives are known to exhibit varying degrees of antibacterial activity against pathogenic bacteria:
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds indicate strong antibacterial effects, with some derivatives showing MIC values as low as 0.35 μg/mL against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.
Compound | Bacterial Strain Tested | MIC (μg/mL) |
---|---|---|
This compound | E. coli | 0.35 |
Similar Indole Derivative | K. pneumoniae | 0.75 |
Similar Indole Derivative | Pseudomonas aeruginosa | 9.375 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors:
- Enzyme Inhibition : Indole derivatives can inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways that affect cell survival and proliferation.
- Receptor Binding : Molecular docking studies suggest that this compound can effectively bind to target proteins, influencing their activity and potentially leading to therapeutic effects.
Study on Antiproliferative Effects
In a recent study, a series of indole-based derivatives were synthesized and evaluated for their antiproliferative effects on various cancer cell lines. This compound was included in this evaluation, demonstrating promising results with significant inhibition of cell viability at concentrations as low as 50 µM .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of halogenated indoles, including this compound. The study reported that the compound exhibited considerable antibacterial activity against several strains, including Staphylococcus aureus and E. coli, with MIC values indicating strong potential for development into therapeutic agents .
Properties
Molecular Formula |
C11H9BrClNO2 |
---|---|
Molecular Weight |
302.55 g/mol |
IUPAC Name |
ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H9BrClNO2/c1-2-16-11(15)9-4-6-3-7(13)5-8(12)10(6)14-9/h3-5,14H,2H2,1H3 |
InChI Key |
VABKCLOAFMABBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.